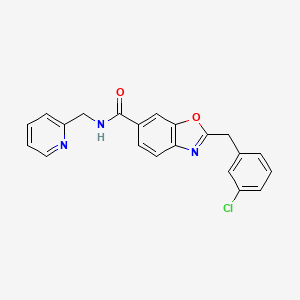
2-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in literature and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of Compound X is complex and involves multiple pathways. It has been found to target various cellular processes, including DNA replication, protein synthesis, and cell signaling. In cancer cells, Compound X induces apoptosis by activating caspases and inhibiting Bcl-2 expression. In inflammation, Compound X inhibits the activation of NF-κB by blocking IκB kinase activity. In neurology, Compound X has been found to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects in various cell types. It can modulate the expression of various genes and proteins involved in cellular processes such as cell cycle, apoptosis, and inflammation. It can also alter the levels of neurotransmitters and hormones in the brain, leading to improved cognitive function and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments, including its high potency and specificity for various cellular processes. It can also be easily synthesized using the established method. However, there are some limitations to its use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of interest is the development of more potent and selective analogs of Compound X for use in cancer and inflammation research. Another area of interest is the investigation of the effects of Compound X on other cellular processes, such as autophagy and DNA repair. Additionally, the potential use of Compound X in combination therapy with other drugs is an area of interest for future research.
Synthesemethoden
The synthesis of Compound X involves the reaction of 2-aminobenzoic acid with 3-chlorobenzyl chloride and pyridine in the presence of a base. The resulting intermediate is then treated with 2-formylpyridine and ammonium acetate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, Compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that Compound X can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurology, Compound X has been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-5-3-4-14(10-16)11-20-25-18-8-7-15(12-19(18)27-20)21(26)24-13-17-6-1-2-9-23-17/h1-10,12H,11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEIROLHJSSZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6027485.png)
![ethyl N-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)carbonyl]glycinate](/img/structure/B6027489.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclobutanecarboxamide](/img/structure/B6027497.png)
![[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![6-amino-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6027516.png)

![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)

![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)